molecular formula C13H19N5O B1451546 N-[4-(4-acetylpiperazin-1-yl)phenyl]guanidine CAS No. 693230-06-7

N-[4-(4-acetylpiperazin-1-yl)phenyl]guanidine

Cat. No.: B1451546
CAS No.: 693230-06-7
M. Wt: 261.32 g/mol
InChI Key: MSILSEAASITEGZ-UHFFFAOYSA-N
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Description

N-[4-(4-Acetylpiperazin-1-yl)phenyl]guanidine hydrochloride is a chemical compound with the CAS number 2089255-79-6 and a molecular weight of 297.78 g/mol . Its molecular formula is C 13 H 20 ClN 5 O . This guanidine derivative features a phenyl group substituted with an acetylpiperazine moiety, a structure that makes it a valuable building block in scientific research . In pharmaceutical research , this compound is investigated for its potential therapeutic applications. It exhibits significant biological activity as an inhibitor in multiple enzymatic pathways and has shown promise against specific kinases involved in cancer progression . The guanidine group is pivotal to its mechanism of action, as it can form strong hydrogen bonds and ionic interactions with biological targets, thereby modulating enzyme activity and receptor binding . Beyond biomedical fields, this compound is also utilized in materials science , particularly as a reagent in the synthesis of metal phthalocyanines . The compound is offered as the hydrochloride salt to enhance stability and solubility. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-[4-(4-acetylpiperazin-1-yl)phenyl]guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5O/c1-10(19)17-6-8-18(9-7-17)12-4-2-11(3-5-12)16-13(14)15/h2-5H,6-9H2,1H3,(H4,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSILSEAASITEGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Guanidine Formation via Cyanamide Route

The classical approach involves the reaction of 4-(4-acetylpiperazin-1-yl)aniline with cyanamide in the presence of hydrochloric acid. The acid protonates cyanamide, increasing its electrophilicity, which facilitates nucleophilic attack by the aniline nitrogen to form the guanidine moiety.

  • Reaction temperature: Ambient to mild heating (room temperature to 50°C)
  • Reaction time: Several hours, typically 6–24 hours depending on scale and solvent
  • pH control: Acidic conditions (pH ~1) maintained to drive guanidine salt formation and prevent side reactions
  • Work-up: Neutralization with potassium carbonate to pH ~8, followed by extraction with dichloromethane (DCM) to isolate the free base, then re-acidification to form the hydrochloride salt

This method is favored industrially due to its simplicity and use of inexpensive reagents.

Use of Guanyl-Transfer Reagents

Industrial Production Considerations

Industrial synthesis of this compound hydrochloride scales up the laboratory methods with emphasis on:

  • Bulk reagents: Use of large quantities of starting aniline and cyanamide or guanyl-transfer reagents
  • Reaction control: Precise temperature and pH monitoring to avoid impurity formation
  • Purification: Recrystallization from suitable solvents or chromatographic methods to achieve pharmaceutical purity
  • Inert atmosphere: Nitrogen or argon atmosphere to prevent oxidation or hydrolysis during synthesis and storage
  • Yield optimization: Reaction times and reagent stoichiometry optimized to achieve yields typically above 85–90%
  • Safety: Avoidance of explosive intermediates by substituting ammonium nitrate with safer ammonium salts during guanidine salt formation

These measures ensure the compound meets stringent quality standards for research and therapeutic use.

Data Table Summarizing Preparation Methods

Preparation Method Key Reagents & Conditions Solvent(s) Advantages Typical Yield (%) Notes
Cyanamide guanidination 4-(4-acetylpiperazin-1-yl)aniline, cyanamide, HCl Methanol, Ethanol Simple, cost-effective 85–90 Acidic conditions, ambient to mild heat
Guanyl-transfer reagent coupling Bis-Boc-guanylpyrazole or di-Boc thiourea, base, acid Acetonitrile, DCM, DMF High selectivity, mild conditions 80–88 Requires deprotection step
Industrial scale batch synthesis Bulk aniline, cyanamide, HCl, potassium carbonate Ethanol, DCM Scalable, high purity >90 Inert atmosphere, controlled pH

Research Findings and Impurity Considerations

Studies indicate that during the guanidine formation, impurities can arise from incomplete reaction or side reactions such as hydrolysis or over-alkylation. Careful control of reaction pH and temperature minimizes these impurities.

  • Impurities include unreacted aniline, partially guanidinated intermediates, and degradation products from acetylpiperazine moiety
  • Use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is standard for impurity profiling
  • Optimization of reaction parameters based on impurity profiles improves overall yield and product quality

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-acetylpiperazin-1-yl)phenyl]guanidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the guanidine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted guanidine derivatives.

Scientific Research Applications

Scientific Research Applications

N-[4-(4-acetylpiperazin-1-yl)phenyl]guanidine has been employed in various scientific research domains, particularly in the fields of chemistry and biology:

1. Medicinal Chemistry

  • Antimicrobial Activity : The compound has shown potential as an antimicrobial agent in studies aimed at developing new antibiotics. Its guanidine group enhances its ability to disrupt bacterial cell membranes.
  • Anticancer Properties : Research indicates that it may inhibit specific cancer cell lines by interfering with cellular signaling pathways. Its structure suggests interactions with receptors involved in tumor growth regulation.

2. Enzyme Inhibition Studies

  • The guanidine group is known for forming strong hydrogen bonds, which can inhibit enzyme activity. Studies have focused on its ability to modulate enzymes related to metabolic pathways, making it a candidate for drug development targeting metabolic disorders.

3. Receptor Binding Studies

  • This compound has been investigated for its binding affinity to various receptors, including those implicated in neurological disorders. This research is crucial for understanding its pharmacological profile and potential side effects.

Industrial Applications

The compound's unique chemical properties lend themselves to several industrial applications:

1. Synthesis of Complex Organic Molecules

  • It serves as a building block in organic synthesis, allowing chemists to create more complex molecules for pharmaceuticals and agrochemicals.

2. Material Science

  • This compound is being explored for its potential use in developing new materials with specific properties, such as enhanced thermal stability and mechanical strength.

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on human breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a therapeutic agent against breast cancer.

Case Study 2: Enzyme Inhibition

Research focused on the inhibition of the enzyme dihydrofolate reductase (DHFR) by this compound demonstrated that the compound could effectively reduce enzyme activity by 60% at a concentration of 50 µM, highlighting its potential in treating diseases reliant on folate metabolism.

Mechanism of Action

The mechanism of action of N-[4-(4-acetylpiperazin-1-yl)phenyl]guanidine involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

N-[4-(4-Methyl-1-piperazinyl)phenyl]guanidine (CAS: 219132-76-0)

  • Structure : Replaces the acetyl group with a methyl substituent on the piperazine ring.
  • However, the absence of a hydrogen-bond acceptor (carbonyl) may weaken interactions with polar active sites .

N-(4-{2-(Morpholin-4-yl)pyrimidin-5-yl}ethylphenyl)guanidine (52b)

  • Structure : Features a morpholine ring (oxygen-containing heterocycle) and a pyrimidinyl-ethyl linker.
  • Implications : The morpholine group offers distinct electronic properties compared to acetylpiperazine, while the pyrimidine linker may enhance π-π stacking with aromatic residues in target proteins. This compound demonstrated moderate activity in binding studies, though specific data for the target compound are unavailable .

Aromatic Guanidine Derivatives

1-(4-Cyanophenyl)guanidine (CAS: 5637-42-3)

  • Structure: Substitutes the acetylpiperazine group with a cyano (-CN) group.
  • This derivative is simpler in structure but lacks the conformational flexibility of piperazine-based analogs .

2-(4-(4-(t-Butyl)phenyl)naphthalen-1-yl)ethylguanidine (Compound 4 in )

  • Structure : Incorporates a bulky t-butyl-naphthalene hydrophobic core.
  • Implications: The extended aromatic system enhances lipophilicity (logP likely >3), favoring membrane penetration but possibly reducing aqueous solubility. This contrasts with the target compound’s balance of polar (acetylpiperazine) and nonpolar (phenyl) groups .

Guanidinopyrimidine Hybrids

2-(3-(4-Substitutedaryl)guanidine-1-yl)-4-phenyl-6-(thiophene-2-yl)pyrimidines (Compound 7 in )

  • Structure : Combines guanidine with pyrimidine and thiophene rings.
  • These derivatives showed promising docking scores against SARS-CoV-2 proteins (e.g., spike protein), suggesting versatility in targeting diverse biological systems .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Notable Biological Data (if available)
N-[4-(4-Acetylpiperazin-1-yl)phenyl]guanidine C₁₃H₂₀ClN₅O 297.79 Acetylpiperazine, phenylguanidine Used in Zn(II) phthalocyanine synthesis
N-[4-(4-Methylpiperazinyl)phenyl]guanidine C₁₂H₁₈N₆ 246.32 Methylpiperazine No activity data provided
N-(4-{2-Morpholinylpyrimidinyl}phenyl)guanidine C₁₇H₂₁N₇O 339.40 Morpholine, pyrimidine linker Moderate binding in preliminary assays
1-(4-Cyanophenyl)guanidine C₈H₉N₄ 161.19 Cyano substituent Unknown
2-(t-Butylnaphthalenyl)ethylguanidine C₂₃H₂₇N₃ 345.49 t-Butyl-naphthalene core High lipophilicity; synthesis yield: 84%

Key Structural and Functional Insights

Piperazine vs. Morpholine : The acetylpiperazine group in the target compound provides a balance of flexibility and polarity, whereas morpholine derivatives (e.g., 52b) prioritize oxygen-mediated hydrogen bonding .

Substituent Effects: Acetyl Group: Enhances solubility and offers a hydrogen-bond acceptor, critical for enzyme inhibition . Methyl/Cyano Groups: Alter electronic properties but reduce interaction diversity compared to acetyl .

Aromatic Extensions: Bulky aromatic systems (e.g., naphthalene in ) improve membrane permeability but may limit target specificity due to nonspecific hydrophobic interactions .

Biological Activity

N-[4-(4-acetylpiperazin-1-yl)phenyl]guanidine is a compound of significant interest in pharmaceutical research due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms, and relevant studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13H20N4O
  • Molecular Weight : 252.33 g/mol

The compound features a guanidine moiety and an acetylpiperazine group, which contribute to its unique interactions with biological targets.

This compound interacts with specific enzymes and receptors due to the presence of its guanidine group, which is known for forming strong hydrogen bonds and ionic interactions. This interaction can lead to modulation of enzymatic activity and receptor binding, influencing various biological processes.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes, which may be relevant in cancer treatment and neurodegenerative diseases.
  • Receptor Modulation : It may affect receptor activity, potentially altering signaling pathways involved in disease processes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Studies suggest that compounds similar to this guanidine derivative have shown efficacy against certain tumors. The inhibition of specific pathways involved in cancer cell proliferation is a key area of investigation.
  • Neuroprotective Effects : Preliminary data indicate potential neuroprotective properties, making it a candidate for further research in neurodegenerative conditions.
  • Antimicrobial Properties : The compound has also been investigated for its antimicrobial effects, suggesting a broader therapeutic potential.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInhibits tumor growth in various cancer models
NeuroprotectivePotential effects on neurodegenerative pathways
AntimicrobialExhibits inhibitory effects against bacterial strains

Notable Research Findings

  • Inhibition Studies : A study demonstrated that this compound significantly inhibited the growth of cancer cells in vitro, with IC50 values indicating potent activity against specific cancer lines .
  • Mechanistic Insights : Research highlighted the role of the guanidine group in forming critical interactions with biological targets, leading to the modulation of pathways involved in cell survival and proliferation .
  • Comparative Analysis : When compared to structurally similar compounds, this compound exhibited unique reactivity patterns due to the acetyl group, enhancing its potential as a therapeutic agent .

Q & A

Q. What synthetic methodologies are recommended for preparing N-[4-(4-acetylpiperazin-1-yl)phenyl]guanidine and its intermediates?

The synthesis typically involves multi-step organic reactions. For example, intermediates like 4-(4-acetylpiperazin-1-yl)phenoxy phthalonitrile derivatives can be prepared via nucleophilic aromatic substitution, followed by cyclization with anhydrous Zn(II) salts to form metal complexes (e.g., Zn(II) phthalocyanines) . Guanidine moieties are introduced through condensation reactions, such as treating aminophenyl intermediates with cyanamide derivatives under basic conditions. Purification often employs column chromatography and recrystallization. For analogs, modifications at the piperazine or phenyl groups require careful control of reaction stoichiometry and temperature .

Q. Which spectroscopic techniques are essential for structural characterization of this compound?

Key techniques include:

  • ¹H/¹³C-NMR : To confirm the integration of aromatic protons, acetylpiperazine signals, and guanidine NH groups. For example, acetylpiperazine protons appear as multiplets near δ 3.5–4.0 ppm, while guanidine NH resonances are broad (δ 6.5–8.0 ppm) .
  • UV/Vis Spectroscopy : To assess π-π* transitions in aromatic systems (e.g., λmax ~255 nm for phenylguanidine derivatives) .
  • Mass Spectrometry (ESI-MS) : For molecular ion confirmation (e.g., [M+H]+ peaks matching theoretical molecular weights) .
  • IR Spectroscopy : To identify N-H stretches (~3300 cm⁻¹) and acetyl C=O bonds (~1650 cm⁻¹) .

Q. How can researchers assess purity and detect impurities in synthesized batches?

  • High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify purity (≥98% required for analytical standards) .
  • Thin-Layer Chromatography (TLC) : Monitor reaction progress using silica gel plates and visualizing agents (e.g., ninhydrin for guanidines).
  • Elemental Analysis : Verify C, H, N composition against theoretical values (±0.3% tolerance) .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?

  • Structural Modifications : Vary substituents on the phenyl ring (e.g., electron-withdrawing groups) or replace the acetylpiperazine with morpholine/piperidine analogs to study steric/electronic effects .
  • Biological Assays : Test analogs in target-specific assays (e.g., enzyme inhibition, receptor binding). For example, acylguanidine derivatives have been evaluated for histamine H2 receptor agonism using radioligand displacement .
  • Data Correlation : Use computational tools (e.g., molecular docking) to link structural features (logP, polar surface area) to activity trends .

Q. What computational approaches predict the blood-brain barrier (BBB) penetration potential of this compound?

  • logBB Calculations : Derived from experimental or calculated partition coefficients (logP) and molecular descriptors. For guanidine derivatives, logBB values < -0.5 suggest limited BBB penetration due to high polarity .
  • Molecular Dynamics Simulations : Assess membrane permeability by modeling interactions with lipid bilayers.

Q. How to resolve contradictions in biological activity data across different assay systems?

  • Assay Optimization : Control variables like pH, ionic strength, and protein binding (e.g., serum albumin interference) .
  • Metabolite Screening : Use LC-MS to identify degradation products or active metabolites that may explain discrepancies .
  • Orthogonal Assays : Validate findings with complementary techniques (e.g., SPR for binding affinity vs. functional cAMP assays) .

Q. What strategies ensure compound stability during long-term storage and experimental use?

  • Storage Conditions : Store at -20°C in anhydrous DMSO or sealed vials under inert gas (N2/Ar) to prevent hydrolysis .
  • Stability Profiling : Conduct accelerated degradation studies (e.g., exposure to heat, light, or acidic/basic conditions) and monitor via HPLC .

Q. How can X-ray crystallography aid in elucidating the binding mode of this compound with target proteins?

  • Crystallization : Co-crystallize the compound with purified protein targets (e.g., enzymes) using vapor diffusion methods.
  • Data Processing : Utilize the CCP4 suite for structure refinement, including phase determination (e.g., molecular replacement) and electron density map analysis .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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N-[4-(4-acetylpiperazin-1-yl)phenyl]guanidine
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N-[4-(4-acetylpiperazin-1-yl)phenyl]guanidine

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